molecular formula C10H10Cl2O2 B15323144 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

Cat. No.: B15323144
M. Wt: 233.09 g/mol
InChI Key: ANZDNRDDSFKYMB-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 2,5-dichlorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-2-methylpropanoic acid
  • 3-(2,6-Dichlorophenyl)-2-methylpropanoic acid
  • 3-(2,5-Dichlorophenyl)-2-ethylpropanoic acid

Uniqueness

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to its similar compounds.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

ANZDNRDDSFKYMB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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